Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate
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Overview
Description
Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where two rings share a single atom, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,7-diazaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different biological activities.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A compound with a similar core structure but different functional groups.
Uniqueness
Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and ethyl ester groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-16(20)15-11-19(10-14-6-4-3-5-7-14)13-17(15)8-9-18-12-17/h3-7,15,18H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQYECIIHJNIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCNC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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